Home > Products > Screening Compounds P144729 > 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline
8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline - 2034491-62-6

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline

Catalog Number: EVT-2891837
CAS Number: 2034491-62-6
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline Derivatives

Compound Description: This group encompasses five different derivatives of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline, each varying in the substituents attached to the triazole ring. These compounds were synthesized using the copper-catalyzed azide alkyne cycloaddition (CuAAC) reaction and evaluated for their insecticidal and antifeedant activities against the fall armyworm (Spodoptera frugiperda). Several derivatives displayed promising insecticidal activity with LD50 values below 3 mg/g insect. Notably, one derivative (hybrid 6) exhibited an LD50 of 0.65 mg/g insect, demonstrating significant potency compared to the reference insecticide methomyl (LD50 = 0.34 mg/g insect) [].

Relevance: These derivatives share the core quinoline and triazole ring structures with 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline. The primary structural difference lies in the presence of a chlorine atom at the 7th position of the quinoline ring and various substitutions on the triazole ring in these derivatives, whereas the target compound features a sulfonyl-linked azetidine ring at the 8th position of the quinoline ring. Despite these differences, the shared core structure suggests a potential for similar biological activity profiles, particularly regarding interactions with insect systems [].

2-Aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines

Compound Description: This series comprises twelve novel 2‐aryl(heteroaryl)‐6‐(4‐alkyl(aryl)‐1H‐1,2,3‐triazol‐1‐yl)‐4‐(trifluoromethyl)quinolines. The synthesis involved a regioselective CuAAC reaction between 6-azido-4-(trifluoromethyl)quinolines and various terminal alkynes, resulting in yields ranging from 77% to 95% []. These compounds were characterized and their photophysical properties, DNA and human serum albumin (HSA) binding affinity were investigated.

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

Compound Description: This compound is a 1,2,3-triazole derivative characterized by a quinoline-derived substituent. Crystallographic analysis revealed the presence of various intermolecular interactions, including C—H⋯O, C—H⋯N, and C—H⋯F contacts, contributing to a three-dimensional network structure. Interestingly, the shortest centroid–centroid distance (3.896 Å) was observed between two six-membered rings of neighboring quinoline scaffolds [].

Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate

Compound Description: The compound features a triazole ring connected to a quinoline system and a dichlorobenzene ring. Crystallographic analysis revealed that the triazole ring adopts specific dihedral angles with the other two aromatic rings. The crystal structure is stabilized by various intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯O hydrogen bonds, and C—H⋯π contacts, leading to a three-dimensional network [].

Arylsulfonyl-NH-1,2,3-triazole Derivatives

Compound Description: This set of compounds belongs to a family of arylsulfonyl-NH-1,2,3-triazoles identified as potent and selective inhibitors of the VIM-2 metallo-β-lactamase, an enzyme contributing to bacterial resistance to β-lactam antibiotics. These inhibitors were designed and synthesized based on a lead compound identified through the screening of a focused NH-1,2,3-triazole library. The structure-activity relationship studies revealed that an alkoxy substituent on the C-4 methyl of the triazole moiety significantly influenced the inhibitory activity against VIM-2 [].

Relevance: These compounds share a key structural feature with 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline: the presence of both a 1,2,3-triazole ring and a sulfonamide group. While the target compound incorporates these moieties within a larger quinoline-containing scaffold, the shared presence of these pharmacophoric elements suggests the potential for overlapping biological activities, particularly concerning interactions with enzymatic targets. The variations in the overall structure, including the presence of a quinoline ring in the target compound and diverse substitutions on the arylsulfonyl-NH-1,2,3-triazole derivatives, might contribute to different selectivity profiles and pharmacological properties [].

18F-(S)-1-((1-(2-fluoroethyl)-1H-[1,2,3]-triazol-4-yl)methyl)-5-(2(2,4-difluorophenoxymethyl)-pyrrolidine-1-sulfonyl)isatin (18F-ICMT-11)

Compound Description: This compound, 18F-ICMT-11, is a radiotracer developed for Positron Emission Tomography (PET) imaging of apoptosis. This tracer exhibits specific binding affinity for caspase-3, an enzyme actively involved in the execution phase of apoptosis. Preclinical and clinical studies have demonstrated its potential for non-invasive monitoring of apoptosis in various diseases, including cancer [].

1,2,3-Triazole-Based NS Ligands and their Copper(I)-iodide Complexes

Compound Description: This group comprises three novel 1,2,3-triazole-based NS ligands: * 2-((4-((benzylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine (L1) * 2-((4-(2-(cyclopentylthio)ethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine (L2) * 2-((4-(2-(cyclopentylthio)ethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline (L3) These ligands were synthesized and used to prepare copper(I)-iodide complexes. The resulting complexes displayed interesting structural motifs and exhibited luminescent properties, highlighting the potential of these ligands in the development of functional materials [].

Relevance: The ligand L3, 2-((4-(2-(cyclopentylthio)ethyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, shares a significant structural similarity with 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline. Both compounds feature a quinoline ring substituted at the 2nd position with a 1,2,3-triazole-containing moiety. This shared structural feature suggests that the target compound might also exhibit coordination properties with metal ions, potentially leading to the formation of complexes with unique properties. Further investigation into the coordination chemistry of 8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline could unveil novel applications, particularly in the field of materials science [].

Nimesulidetriazole Derivatives

Compound Description: This group consists of three nimesulidetriazole derivatives: * N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide (2) * N-(2-phenoxy-4-(4-p-tolyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide (3) * N-(4-(4-((4-chloro-3-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-2-phenoxyphenyl)methanesulfonamide (4) These compounds were synthesized and their crystal structures were determined using X-ray powder diffraction. The analysis revealed the presence of various intermolecular interactions, including hydrogen bonds and C–H⋯π interactions, contributing to their supramolecular assembly [].

Properties

CAS Number

2034491-62-6

Product Name

8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)quinoline

IUPAC Name

8-[3-(triazol-1-yl)azetidin-1-yl]sulfonylquinoline

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35

InChI

InChI=1S/C14H13N5O2S/c20-22(21,18-9-12(10-18)19-8-7-16-17-19)13-5-1-3-11-4-2-6-15-14(11)13/h1-8,12H,9-10H2

InChI Key

KSHHVBVSYHGOEA-UHFFFAOYSA-N

SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C=CN=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.